molecular formula C18H21N3O4S B7716882 N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7716882
M. Wt: 375.4 g/mol
InChI Key: BTALRBAFSYYUKB-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases, which are involved in various cellular processes. This compound has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects are mediated through the modulation of various signaling pathways and the inhibition of various enzymes.

Advantages and Limitations for Lab Experiments

N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its small size, high purity, and well-defined structure. However, this compound also has several limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. While this compound has several advantages for lab experiments, it also has several limitations. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action.

Synthesis Methods

N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using various methods, including the reaction of 3-pyridinemethanol with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of acetic anhydride, and the reaction of 3-(chloromethyl)pyridine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of triethylamine. These methods have been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(20-13-15-4-3-9-19-12-15)14-25-16-5-7-17(8-6-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTALRBAFSYYUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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